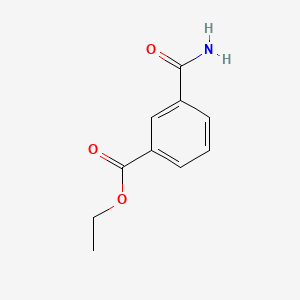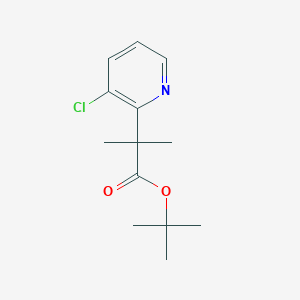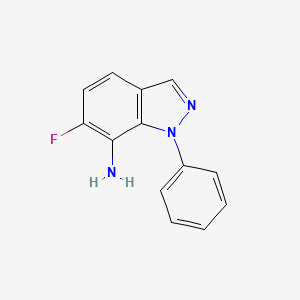
6-Fluoro-1-phenyl-1H-indazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-phenyl-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-phenyl-1H-indazol-7-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These methods generally produce good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. The use of catalysts such as Cu(OAc)2 and AgNO3 in the presence of tert-butyl nitrite has been reported to be effective . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1-phenyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoro-1-phenyl-1H-indazole-7-one, while reduction could produce this compound derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
6-Fluoro-1-phenyl-1H-indazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-phenyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-indazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6-Chloro-1-phenyl-1H-indazol-7-amine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
1-Phenyl-2H-indazole: Different isomer with distinct chemical and biological properties.
Uniqueness
6-Fluoro-1-phenyl-1H-indazol-7-amine is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H10FN3 |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
6-fluoro-1-phenylindazol-7-amine |
InChI |
InChI=1S/C13H10FN3/c14-11-7-6-9-8-16-17(13(9)12(11)15)10-4-2-1-3-5-10/h1-8H,15H2 |
Clave InChI |
BZFGQASKOOXFQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3N)F)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


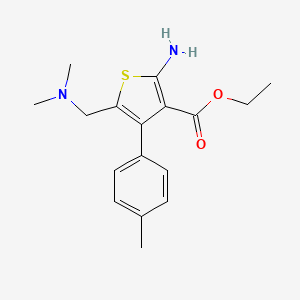

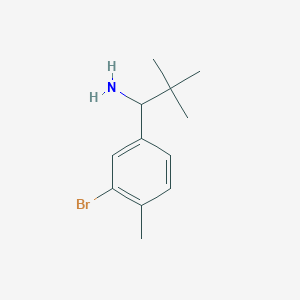
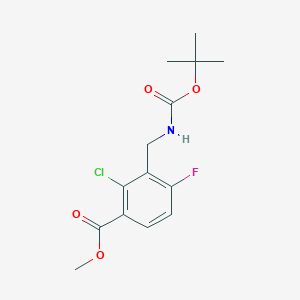
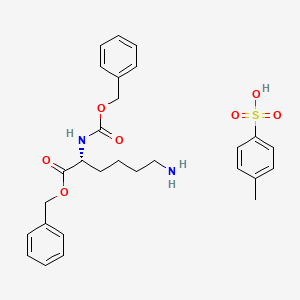


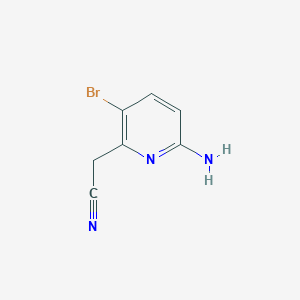
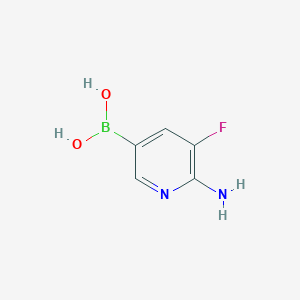
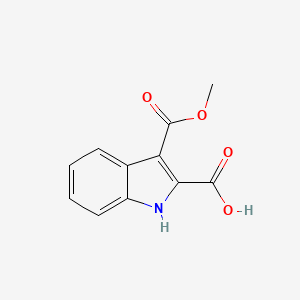
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
